BenchChemオンラインストアへようこそ!

Estradiol propionate

estradiol esters prodrug design hormone replacement therapy

Select estradiol propionate when your in vivo study demands estrogen exposure beyond the 2–3 day window of estradiol benzoate, yet without the extended 7–14 day duration of valerate or cypionate. Its C3 straight-chain ester (logP 5.01; relative estradiol content 0.87) confers a predictable 4–6 day duration of action—ideal for weekly dosing regimens. As a prodrug requiring esterase-mediated hydrolysis for activity, EP serves as an optimal model substrate for activation kinetics studies. Use as a critical C3 ester comparator in SAR analyses correlating chain length with pharmacokinetic outcomes. Not for human or veterinary therapeutic use.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 3758-34-7
Cat. No. B191205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol propionate
CAS3758-34-7
Synonyms(17b)-Estra-1,3,5(10)-triene-3,17-diol 17-propanoate;  Estradiol 17-propionate 17b-estradiol 17-propionate;  Akrofollin
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
InChIKeyPQCRZWCSVWBYSC-AGRFSFNASA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Propionate (CAS 3758-34-7): A C17β-Esterified Estradiol Prodrug with a 3-Carbon Straight-Chain Fatty Acid Moiety


Estradiol propionate (EP) is a synthetic, steroidal estrogen and a C17β propionate ester of estradiol—a prodrug that is hydrolyzed in vivo to release the active parent hormone [1]. It is classified as an estrogen ester within the class of short-chain fatty acid esters, characterized by a propionic acid (C3) moiety at the 17β-position [2]. EP was first marketed in the late 1930s or early 1940s under brand names such as Acrofollin and Follhormon, and was historically provided in an oil solution for intramuscular injection [3].

Estradiol Propionate vs. Other Estradiol Esters: Why Ester Moiety Dictates Pharmacokinetic Profile and Precludes Generic Substitution


Estradiol esters are not interchangeable; their distinct ester moieties confer profound differences in lipophilicity (logP), relative estradiol content by weight, and—most critically—in vivo pharmacokinetic behavior including duration of action and peak plasma concentration profiles [1]. These differences arise because the rate of hydrolysis from the intramuscular depot and subsequent systemic exposure are directly governed by the ester's carbon chain length and structure, not merely by the active estradiol moiety [2]. Consequently, substituting one ester for another without adjusting dose and dosing interval would result in either subtherapeutic exposure or elevated, unpredictable peak levels, undermining both experimental reproducibility and clinical safety [3].

Estradiol Propionate (CAS 3758-34-7): Quantitative Comparative Evidence Against Key Analogs


Ester Structure and Relative Estradiol Content: Estradiol Propionate Offers Higher Estradiol Mass Fraction Than Benzoate and Cypionate

Estradiol propionate (C17β propionate ester, straight-chain C3) provides a relative estradiol content by weight of approximately 0.87, compared to 0.72 for estradiol benzoate (aromatic ester) and 0.69 for estradiol cypionate (cyclic C6 ester) [1]. This metric directly translates to the amount of active estradiol delivered per milligram of administered prodrug, impacting dose calculation and therapeutic equivalence.

estradiol esters prodrug design hormone replacement therapy

Lipophilicity (logP): Estradiol Propionate's Intermediate Lipophilicity Positions It Between Benzoate and Longer-Chain Esters

The calculated logP of estradiol propionate is approximately 5.01, reflecting enhanced lipid solubility compared to parent estradiol (logP ~4.0) but lower than estradiol benzoate (logP 4.7), estradiol valerate (logP 5.6–6.3), and estradiol cypionate (logP 6.9) [1][2]. This intermediate lipophilicity governs partitioning into the oil depot and subsequent release kinetics, directly influencing the duration of action.

lipophilicity depot formulation pharmacokinetics

Pharmacokinetic Profile Inference from Ester Carbon Chain Length: Propionate (C3) Predicts Intermediate Duration of Action

While direct head-to-head PK data for estradiol propionate are limited, class-level inference based on ester chain length and structure allows estimation of its duration of action relative to comparators with known PK profiles. Estradiol benzoate (aromatic, ~C4–5 equivalent) has a duration of 2–3 days; estradiol valerate (C5) 7–8 days; estradiol cypionate (cyclic C6) ~11 days; and estradiol dipropionate (C3 at both C3 and C17β) 5–8 days [1][2][3]. Estradiol propionate (single C3 at C17β) is expected to exhibit a duration intermediate between benzoate and valerate, likely in the range of 4–6 days.

duration of action intramuscular depot pharmacokinetics

Mechanism of Action: Estradiol Propionate Requires Hydrolysis to Estradiol for Estrogenic Activity

Short-chain C17 esters of estradiol, including propionate, acetate, and valerate, do not bind the estrogen receptor in their intact ester form; they must first be hydrolyzed to free estradiol to exert estrogenic effects [1]. In competitive binding assays using partially purified receptor to minimize hydrolytic activity, no specific binding was observed for the C17-valerate ester; the specifically bound radioactivity was found to be estradiol, not the ester [1]. This prodrug mechanism is common to all short-chain estradiol esters, meaning that potency differences among esters are driven by pharmacokinetics (rate and extent of hydrolysis) rather than intrinsic receptor pharmacology.

estrogen receptor prodrug activation esterase

Estradiol Propionate (CAS 3758-34-7): Evidence-Based Application Scenarios


Pharmacokinetic Studies Requiring Intermediate-Duration Estrogen Exposure

For in vivo studies where estrogen exposure must exceed the 2–3 day window provided by estradiol benzoate but without the extended 7–14 day duration of valerate, cypionate, or enanthate, estradiol propionate offers a predicted 4–6 day duration of action. This intermediate profile is supported by its C3 straight-chain ester structure, which yields lipophilicity (logP 5.01) and relative estradiol content (0.87) that position it between shorter-acting and longer-acting esters [1][2]. Researchers designing experiments with weekly dosing intervals or those seeking to minimize cumulative estrogen burden may find propionate the optimal selection among available ester options.

Comparative Estrogen Pharmacology Studies

In comparative studies evaluating the pharmacological effects of different estrogen esters, estradiol propionate serves as a valuable comparator representing the C3 straight-chain ester class. Its distinct physicochemical properties—logP of 5.01 versus 4.7 for benzoate and 5.6–6.3 for valerate—make it a critical reference compound for structure-activity relationship (SAR) analyses correlating ester chain length and structure with in vivo pharmacokinetic and pharmacodynamic outcomes [1]. This is particularly relevant for studies investigating depot formulation release kinetics and the relationship between lipophilicity and duration of action.

Prodrug Activation and Esterase Metabolism Research

As demonstrated by Janocko et al. (1984), short-chain C17 esters of estradiol including propionate require hydrolysis to free estradiol for estrogenic activity and do not bind the estrogen receptor in their intact form [1]. Estradiol propionate can therefore be employed as a model substrate in studies of esterase-mediated prodrug activation, tissue-specific hydrolysis rates, and the relationship between ester structure and enzymatic cleavage kinetics. This is relevant for both basic pharmacology research and the development of novel ester-based prodrugs across multiple therapeutic classes.

Veterinary Reproductive Management Research

Historical and contemporary veterinary research utilizes estradiol propionate for estrous cycle regulation and reproductive management in livestock. The compound's intermediate duration of action makes it suitable for protocols requiring controlled estrogen exposure over defined time windows [2]. Researchers in animal science and veterinary pharmacology may select estradiol propionate when a shorter-acting alternative to estradiol benzoate or a longer-acting alternative to free estradiol is required for experimental designs involving estrus synchronization or reproductive physiology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.